![molecular formula C25H23N3O2 B2927007 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 848208-42-4](/img/structure/B2927007.png)
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one, also known as BBP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BBP belongs to the class of benzimidazole derivatives and has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Palladium(II) and Platinum(II) Complexes
Research has delved into the synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, including compounds structurally related to "4-(1-benzyl-1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one". These complexes have been studied for their potential as anticancer compounds. Their molecular structures, vibrational frequencies, and cytotoxicity were explored, showing activity against various cancer cell lines comparable to cis-platin, thus highlighting their potential in cancer treatment (Ghani & Mansour, 2011).
Serotonin Receptor Antagonists
Conformationally restricted fused imidazole derivatives, related to the core structure of interest, were synthesized and evaluated as serotonin (5-HT3) receptor antagonists. These compounds were investigated for their potential in treating irritable bowel syndrome (IBS) and nausea associated with cancer chemotherapy. The research uncovered structure-activity relationships, identifying compounds significantly more potent than existing treatments, which suggests their applicability in medical therapies (Ohta et al., 1996).
Heterocyclic Systems Synthesis
Studies have focused on synthesizing novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through one-pot condensation. The synthesized compounds' biological activity was predicted, indicating the potential utility of these compounds in developing new therapeutic agents. This research demonstrates the versatility of utilizing heterocyclic systems in drug development and other scientific applications (Kharchenko et al., 2008).
Synthesis of Heterocycles with Aldehyde Functionality
Research on 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one highlighted its use as a synthon for synthesizing five and six-membered heterocycles, featuring either masked or unmasked aldehyde functionality. This underscores the compound's utility in creating diverse heterocyclic systems that could be further explored for various scientific applications, including drug synthesis and material science (Mahata et al., 2003).
Eigenschaften
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-30-21-11-7-10-20(15-21)27-17-19(14-24(27)29)25-26-22-12-5-6-13-23(22)28(25)16-18-8-3-2-4-9-18/h2-13,15,19H,14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADHFYCNJMBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.